
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a phenyl group and a fluorophenoxy group, which may contribute to its reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the fluorophenoxy group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings could impart stability to the molecule. The electronegative fluorine atom in the fluorophenoxy group could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar fluorophenoxy group could affect its solubility, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Coordination Complexes Construction : Research has been conducted on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been studied for their hydrogen bonding effects on self-assembly processes and have shown significant antioxidant activity, indicating potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Anti-inflammatory Activity
Synthesis and Evaluation for Anti-inflammatory Properties : Another strand of research involves the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamides, which have been evaluated for their anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Radiosynthesis and Imaging
Radiosynthesis for Imaging Applications : The compound has also been explored in the context of radiosynthesis for imaging purposes. Specifically, research on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights its potential use in the development of diagnostic tools for neuroinflammation and other related conditions (Dollé et al., 2008).
Antimicrobial and Antitubercular Activities
Synthesis and Biological Evaluation : Research has also been conducted on the synthesis of novel thiazole derivatives incorporating pyrazole moieties, which have been screened for their antimicrobial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents (Saravanan et al., 2010).
Pharmacological Evaluation
Evaluation for Analgesic and Anti-inflammatory Actions : Further studies have evaluated the computational and pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research opens pathways for the development of new therapeutic agents addressing various health conditions (Faheem, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-2-4-16(14)23-11-17(22)20-13-7-5-12(6-8-13)15-9-10-19-21-15/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLAOHJRFNRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

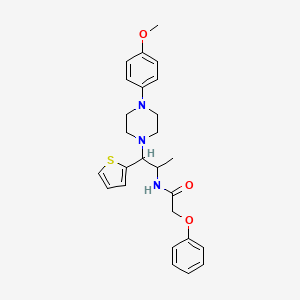
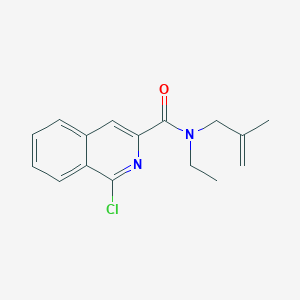
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
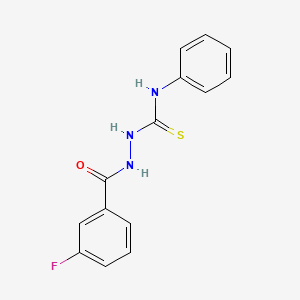
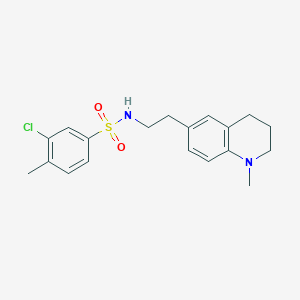
![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)
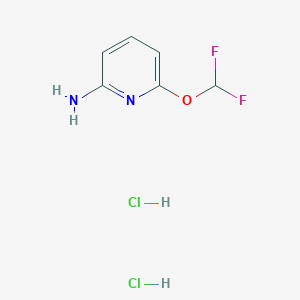

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)